

Spectroscopic Characterization of 5-Chloro-2-thiophenecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-5-thiophenecarboxaldehyde
Cat. No.:	B1662047

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This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 5-Chloro-2-thiophenecarboxaldehyde (CAS No: 7283-96-7).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The document details the expected data from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow diagram for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the identification and characterization of 5-Chloro-2-thiophenecarboxaldehyde.

^1H NMR (Proton NMR) Data

Disclaimer: Specific experimental ^1H NMR data for 5-Chloro-2-thiophenecarboxaldehyde was not available in the public domain resources surveyed. The following table presents data for the parent compound, 2-thiophenecarboxaldehyde, for illustrative purposes. The presence of the electron-withdrawing chloro group at the 5-position is expected to induce downfield shifts for the remaining ring protons.

Table 1: Illustrative ^1H NMR Data for 2-Thiophenecarboxaldehyde (300 MHz, in DMSO-d₆)[\[6\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.97	Doublet	1.33	1H, Aldehyde (-CHO)
8.13	Doublet of Doublets	5.05, 1.37	1H, Thiophene Ring (H5)
8.03	Doublet of Doublets	3.85, 1.33	1H, Thiophene Ring (H3)
7.94	Doublet of Doublets	5.05, 3.85	1H, Thiophene Ring (H4)

^{13}C NMR (Carbon NMR) Data

Disclaimer: Specific experimental ^{13}C NMR data for 5-Chloro-2-thiophenecarboxaldehyde was not available in the public domain resources surveyed. The data below for the related compound, 5-Chloro-2-thiophenecarboxylic acid, is provided for general reference. The aldehyde carbon would appear significantly downfield (typically 180-200 ppm), and other carbon shifts would differ from the carboxylic acid derivative.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Reference ^{13}C NMR Data for 5-Chloro-2-thiophenecarboxylic acid

Chemical Shift (δ) ppm	Assignment (for Carboxylic Acid)
Data not available	Expected peaks for C2, C3, C4, C5, and COOH

FT-IR (Infrared) Spectroscopy Data

The following data is interpreted from the gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.[\[1\]](#)

Table 3: FT-IR Absorption Data for 5-Chloro-2-thiophenecarboxaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1680	Strong	C=O Carbonyl Stretch (conjugated)
~1520, ~1410	Medium	Aromatic C=C Ring Stretch
~1230	Medium	C-C Stretch / In-plane Bending
~1040	Medium	C-H In-plane Bending
~810	Strong	C-H Out-of-plane Bending
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

The mass spectrum is characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of chlorine. The data is sourced from PubChem.[\[10\]](#) The molecular weight of the compound is 146.59 g/mol .[\[3\]](#)[\[4\]](#)

Table 4: Key Mass Spectrometry Data (m/z) for 5-Chloro-2-thiophenecarboxaldehyde

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
148	Moderate	[M+2] ⁺ Molecular ion (with ³⁷ Cl isotope)
146	High	[M] ⁺ Molecular ion (with ³⁵ Cl isotope)
145	High	[M-H] ⁺ Fragment
117	Moderate	[M-CHO] ⁺ Fragment
111	Moderate	[M-Cl] ⁺ Fragment

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-thiophenecarboxaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6). The sample should be free of particulate matter.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum.
 - Integrate the signals to determine the relative number of protons for each resonance.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - This experiment requires a larger number of scans due to the low natural abundance of ^{13}C .

- Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and broadband proton decoupling.
- Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of liquid 5-Chloro-2-thiophenecarboxaldehyde directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.
 - Ensure the crystal is clean before and after the measurement using an appropriate solvent like isopropanol.
- Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

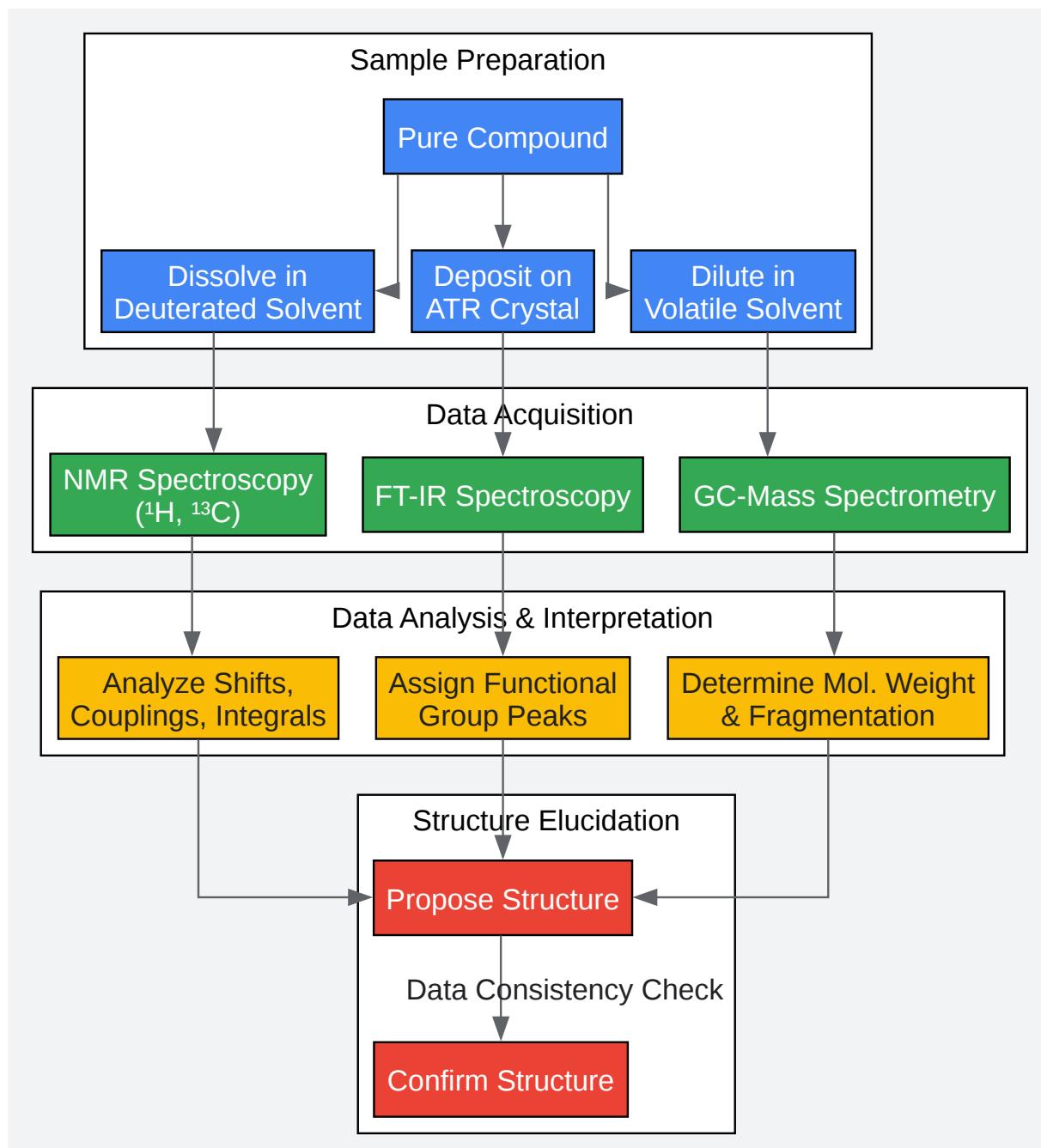
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation and Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject the dilute solution into the GC, where the compound is volatilized and separated from the solvent.
- Instrumentation: Use a mass spectrometer, commonly a quadrupole analyzer, coupled with a GC system.
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.
- Mass Analysis:
 - The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the isotopic distribution, specifically the $[M+2]^+$ peak, which should be approximately one-third the intensity of the $[M]^+$ peak, confirming the presence of one chlorine atom.
 - Identify and propose structures for the major fragment ions observed in the spectrum.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a novel or known chemical compound.

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Caption: Workflow for Spectroscopic Characterization of an Organic Compound.

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